molecular formula C12H14N4O5 B6344742 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine CAS No. 1240573-95-8

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine

Cat. No. B6344742
CAS RN: 1240573-95-8
M. Wt: 294.26 g/mol
InChI Key: VBYYXMZSPFFPDL-UHFFFAOYSA-N
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Description

“1-(3,5-Dinitrobenzoyl)-3-methylpiperazine” is a compound that likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The 3,5-dinitrobenzoyl group is a derivative of 3,5-dinitrobenzoic acid, which is a strong acid due to the presence of electron-withdrawing nitro groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a reaction of 3-methylpiperazine with 3,5-dinitrobenzoyl chloride, a derivative of 3,5-dinitrobenzoic acid .


Chemical Reactions Analysis

The compound contains a piperazine ring, which is known to participate in various chemical reactions. The 3,5-dinitrobenzoyl group could potentially undergo reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the polar 3,5-dinitrobenzoyl group and the basic piperazine ring. It’s likely to be solid at room temperature .

Scientific Research Applications

Serum Creatinine Assay Improvement

The compound has been shown to react with creatinine, leading to improved analytical recovery of creatinine added to serum. This is particularly useful in clinical chemistry where accurate measurement of serum creatinine is crucial for assessing kidney function .

Interference Reduction in Clinical Assays

An “acid-supernate” modification involving 3,5-dinitrobenzoates, which includes 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine, has been found to be less susceptible to interference from known agents compared to traditional picrate procedures. This enhances the reliability of clinical assays .

Chiral Separation in Chromatography

The compound has been utilized in the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are critical for the chiral separation of various samples, an essential process in pharmaceutical research and development .

Spectral Resolution of Enantiomers

As a potential chiral solvating agent (CSA), 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine can be used for the spectral resolution of enantiomers via proton nuclear magnetic resonance (1H NMR) spectroscopy. This application is significant in stereochemical analysis and research .

Synthesis of Diastereomeric Compounds

Research indicates that derivatives of 3,5-dinitrobenzoyl, including 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine, can be used to prepare diastereomeric compounds. These compounds have applications in the study of molecular interactions and reaction mechanisms .

Development of Analytical Methods

The compound’s reactivity with creatinine has led to the development of new analytical methods for creatinine measurement, offering greater specificity and precision. This is particularly beneficial for clinical diagnostics and research purposes .

properties

IUPAC Name

(3,5-dinitrophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-8-7-14(3-2-13-8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYXMZSPFFPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine

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